Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1785335-70-7
VCID: VC2891880
InChI: InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,4-6,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)C(CN)F
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate

CAS No.: 1785335-70-7

Cat. No.: VC2891880

Molecular Formula: C10H19FN2O2

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate - 1785335-70-7

Specification

CAS No. 1785335-70-7
Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
IUPAC Name tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,4-6,12H2,1-3H3
Standard InChI Key FWUFPXRFMIHHAV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C(CN)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C(CN)F

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate is identified by the CAS registry number 1785335-70-7. This compound possesses a molecular formula of C₁₀H₁₉FN₂O₂ with a calculated molecular weight of 218.27 g/mol. The structure features several key components:

  • An azetidine ring (four-membered nitrogen-containing heterocycle)

  • A tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen

  • A fluorinated ethyl group with a terminal amine functionality

  • A stereogenic center at the fluorine-bearing carbon

The IUPAC standard identifier provides a unique chemical signature:

Identifier TypeValue
Standard InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,4-6,12H2,1-3H3
Standard InChIKeyFWUFPXRFMIHHAV-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CC(C1)C(CN)F

The compound contains a single fluorine atom at a stereogenic center, making stereochemical considerations important for its synthesis and applications .

Physical Properties and Spectral Characteristics

Physical Properties

While comprehensive experimental physical property data is limited in the literature, calculated and predicted properties provide valuable insights:

PropertyValue
Molecular Weight218.27 g/mol
AppearanceNot experimentally reported
SolubilityLikely soluble in common organic solvents such as dichloromethane, THF, and DMF
Melting PointNot experimentally reported

Mass Spectrometry Characteristics

Mass spectrometry offers valuable analytical data for identifying and characterizing this compound. Predicted collision cross-section (CCS) data for various adducts provides reference points for analytical identification :

Adductm/zPredicted CCS (Ų)
[M+H]+219.15033157.6
[M+Na]+241.13227159.8
[M+NH4]+236.17687158.8
[M+K]+257.10621158.7
[M-H]-217.13577152.3
[M+Na-2H]-239.11772155.9
[M]+218.14250154.8
[M]-218.14360154.8

These predicted collision cross-section values are particularly useful for identification in ion mobility mass spectrometry experiments, offering a complementary approach to traditional mass spectrometric methods .

Applications in Chemical Research

As a Building Block in Organic Synthesis

Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate serves as a versatile intermediate in organic synthesis, particularly valuable due to its:

  • Multiple functional groups allowing for selective transformations

  • Presence of a fluorine atom, which can impart unique properties to final products

  • Protected amine functionality that can be selectively deprotected

  • Boc-protected azetidine ring that provides a stable yet modifiable structural element

These features make it particularly useful for the construction of more complex molecules with potential biological activity.

Related Compounds

Several structurally related compounds have been reported in the chemical literature:

Structurally Similar Derivatives

CompoundCAS NumberStructural Difference
Tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylateNot specifiedContains a double bond between the azetidine ring and the fluoroethyl group
Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate82613968Contains a hydroxyl group instead of fluorine
Tert-butyl 2-(2-amino-1-fluoroethyl)-5,5-dimethylpiperidine-1-carboxylate2229146-02-3Contains a six-membered piperidine ring instead of azetidine

Functional Group Variations

Other related azetidine derivatives include:

  • Tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2)

  • Tert-butyl 3-bromoazetidine-1-carboxylate (CAS: 1064194-10-0)

  • Tert-butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 1824020-11-2)

These compounds share the azetidine-Boc core structure but differ in the substituents attached to the azetidine ring, offering complementary reactivity profiles for diverse synthetic applications.

Analytical Considerations

Identification Methods

The identification and characterization of tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate typically employs multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm)

    • ¹⁹F NMR provides specific information about the fluorine environment

    • ¹³C NMR would show characteristic peaks for the carbonyl carbon and the carbon bearing the fluorine atom

  • Mass Spectrometry:

    • Expected to show a molecular ion peak at m/z 219.15033 [M+H]⁺

    • Fragmentation patterns likely include loss of the Boc group (m/z loss of 100) and other characteristic fragmentations

  • Infrared Spectroscopy:

    • Characteristic absorptions for the carbamate carbonyl (approximately 1700 cm⁻¹)

    • N-H stretching from the primary amine (3300-3500 cm⁻¹)

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